molecular formula C19H16ClF4N3O3S B2641328 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 955975-51-6

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B2641328
CAS RN: 955975-51-6
M. Wt: 477.86
InChI Key: AQERZIDNYZGORB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a benzenesulfonamide group, and a trifluoromethyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms. The benzenesulfonamide group is a benzene ring attached to a sulfonamide group, which is known to inhibit human carbonic anhydrase B . The trifluoromethyl group (-CF3) is a common functional group in pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be quite reactive . The benzenesulfonamide group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Therapeutic Potential and Bioactivity Studies

  • Analgesic and Anti-inflammatory Properties : A compound closely related to N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide exhibited significant anti-inflammatory and analgesic activities, demonstrating potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

  • Anticancer and Anti-HCV Activities : Similar derivatives were also found to exhibit modest inhibition of HCV NS5B RdRp activity, suggesting potential anti-HCV properties. Additionally, certain compounds displayed anticancer activity against human tumor cell lines (Ş. Küçükgüzel et al., 2013).

  • COX-2 Inhibition for Anti-inflammatory Applications : Another study focused on derivatives with the benzenesulfonamide moiety, which showed selective and potent inhibition of COX-2, an enzyme involved in inflammatory processes. This makes them promising candidates for anti-inflammatory drugs (M. Pal et al., 2003).

  • Cytotoxicity and Potential as Carbonic Anhydrase Inhibitors : Some derivatives showed significant cytotoxic activities and were potent inhibitors of human carbonic anhydrase isoenzymes, indicating their potential use in cancer treatment (H. Gul et al., 2016).

Photodynamic Therapy and Sensor Applications

  • Potential in Photodynamic Therapy : Derivatives of this compound showed promising properties for use in photodynamic therapy, a treatment method for cancer. They exhibited high singlet oxygen quantum yield, crucial for effective photodynamic therapy (M. Pişkin et al., 2020).

  • Fluorometric Sensing for Metal Ions : A pyrazoline derivative was developed as a selective fluorometric “turn-off” sensor for Hg2+, demonstrating its potential application in environmental monitoring and safety (Ebru Bozkurt & H. Gul, 2018).

Pain Management and Antimicrobial Activities

  • Pathological Pain Model Applications : Synthesized derivatives showed significant anti-hyperalgesic and anti-edematogenic effects in a pathological pain model in mice, suggesting their potential use in pain management (M. M. Lobo et al., 2015).

  • Antimicrobial Properties : Benzenesulfonamide derivatives displayed promising antimicrobial activities, indicating their potential as new antimicrobial agents (H. Abbas et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, benzenesulfonamide derivatives are known to be effective in the treatment of proliferative diseases such as cancer .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF4N3O3S/c1-26-18(20)16(17(25-26)19(22,23)24)11-27(13-5-7-14(30-2)8-6-13)31(28,29)15-9-3-12(21)4-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQERZIDNYZGORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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